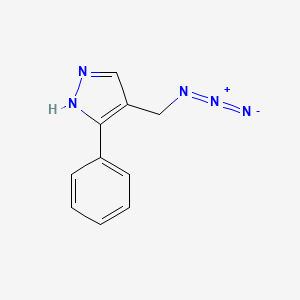
4-(azidomethyl)-3-phenyl-1H-pyrazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .Chemical Reactions Analysis
Azides, such as “4-(azidomethyl)-3-phenyl-1H-pyrazole”, can be used as nucleophiles in S_N2 reactions . They can also be reduced to primary amines, liberating N2 in the process .Aplicaciones Científicas De Investigación
Material Sciences: Cross-Linkers
Organic azides like “4-(azidomethyl)-3-phenyl-1H-pyrazole” are highly valued in material sciences for their ability to act as cross-linkers. The azide group’s reactivity is harnessed to create 1,2,3-triazoles through copper (I)-catalyzed Huisgen cycloaddition, which is a pivotal reaction for polymer crosslinking. This process is used to modify the physical properties of polymers, enhancing the efficiency of devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
High-Energy Materials
The propensity of organic azides to release nitrogen upon thermal activation or photolysis makes them candidates for high-energy materials. “4-(azidomethyl)-3-phenyl-1H-pyrazole” can be utilized in this domain due to the considerable energy output associated with the scission reaction, which is of interest for applications requiring rapid energy release .
Heterocyclic Chemistry
In heterocyclic chemistry, azides are instrumental in synthesizing various heterocycles. The azido group in “4-(azidomethyl)-3-phenyl-1H-pyrazole” can undergo transformations such as cycloaddition reactions, including [3+2] cycloaddition, to form diverse heterocyclic structures that are fundamental in pharmaceuticals and agrochemicals .
Polymer Chemistry
The azide group in “4-(azidomethyl)-3-phenyl-1H-pyrazole” is used for nitrene insertion, a method employed to crosslink the core of polymers. This application is particularly relevant in creating nanoparticles (NPs) with enhanced stability and functionality, which can be used in drug delivery systems and other nanotechnological applications .
Organic Synthesis
Organic azides are versatile reagents in organic synthesis. “4-(azidomethyl)-3-phenyl-1H-pyrazole” can participate in Staudinger reductions, aza-Wittig reactions, and Curtius rearrangements, leading to the formation of various organic compounds with potential applications in medicinal chemistry and material sciences .
Catalysis
The azide group in “4-(azidomethyl)-3-phenyl-1H-pyrazole” can act as a ligand in catalysis, facilitating reactions such as C-H amination. This is crucial for developing new catalytic methods that can streamline synthetic processes, making them more efficient and environmentally friendly .
Safety and Hazards
The safety data sheet for a similar compound, “5-[4-(Azidomethyl)[1,1?-biphenyl]-2-yl]-2H- tetrazole”, indicates that it is suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-(azidomethyl)-5-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-15-13-7-9-6-12-14-10(9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWMOYTWLXLNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



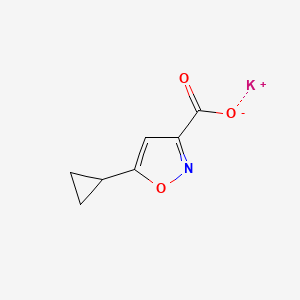
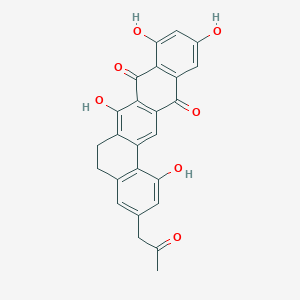
![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482314.png)
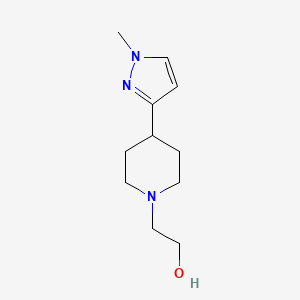
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
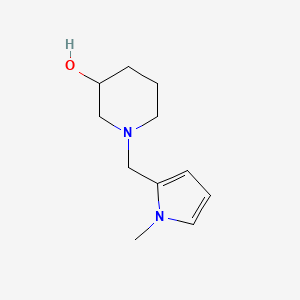
![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)
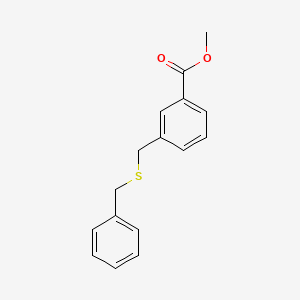
![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
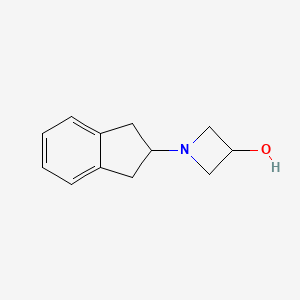

![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)